molecular formula C14H16N2O2 B6505710 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea CAS No. 1428356-00-6

3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea

Cat. No.: B6505710
CAS No.: 1428356-00-6
M. Wt: 244.29 g/mol
InChI Key: VIEXBPXDXWDSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea is an organic compound that features a furan ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 3-(2-aminoethyl)furan. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The furan ring and urea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(furan-2-yl)ethyl]-1-(3-methylphenyl)urea
  • 3-[2-(furan-3-yl)ethyl]-1-(4-methylphenyl)urea
  • 3-[2-(furan-3-yl)ethyl]-1-(3-chlorophenyl)urea

Uniqueness

3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea is unique due to the specific positioning of the furan ring and the methyl group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11-3-2-4-13(9-11)16-14(17)15-7-5-12-6-8-18-10-12/h2-4,6,8-10H,5,7H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEXBPXDXWDSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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